Welcome to the BenchChem Online Store!
molecular formula C11H14O2 B8354590 Methyl 2-ethyl-3-methylbenzoate

Methyl 2-ethyl-3-methylbenzoate

Cat. No. B8354590
M. Wt: 178.23 g/mol
InChI Key: DUAAJHRYIXIBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06303593B1

Procedure details

A solution of 0.1 g (0.58 mmol) of methyl-2-ethyl-3-methylbenzoate and 1.45 mL (1.45 mmol) of KOH (1M in H2O) in 2 mL of MeOH was stirred at 40° C. for 12 h. The reaction mixture was concentrated and dissolved in 20 mL of CH2Cl2. The pH was adjusted to pH=2-3 with 2N HCl and the aqueous layer was extracted with CH2Cl2. The combined organic fractions were dired over MgSO4, filtered and the filtrate was concentrated to give 0.095 gm of the title compound.
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[CH2:11][CH3:12].[OH-].[K+]>CO>[CH2:11]([C:5]1[C:6]([CH3:10])=[CH:7][CH:8]=[CH:9][C:4]=1[C:3]([OH:13])=[O:2])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)C)CC)=O
Name
Quantity
1.45 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 20 mL of CH2Cl2
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=C(C(=O)O)C=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.095 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.